

Application Notes and Protocols: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

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Compound of Interest

Compound Name: 2-Amino-6-isopropylpyrimidin-4-ol

Cat. No.: B1384321

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **2-Amino-6-isopropylpyrimidin-4-ol**, a valuable heterocyclic building block. The synthesis is achieved through the base-catalyzed condensation of guanidine with ethyl isobutyrylacetate. This pyrimidine derivative serves as a crucial intermediate in the development of kinase inhibitors and other biologically active compounds. This protocol outlines the required materials, step-by-step procedure, reaction parameters, and potential applications in drug discovery, supported by quantitative data and process diagrams.

Physicochemical Properties and Data

The key quantitative data for the starting materials and the final product are summarized below for easy reference.

Table 1: Physicochemical Data

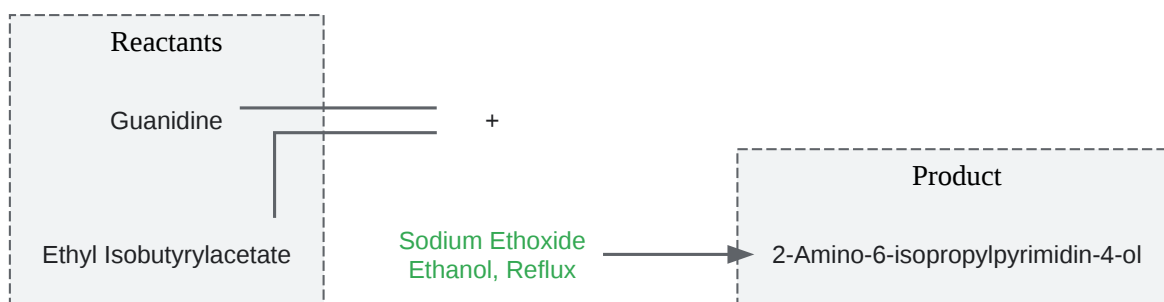
Property	2-Amino-6-isopropylpyrimidin-4-ol	Guanidine Hydrochloride	Ethyl Isobutyrylacetate
Molecular Formula	C ₇ H ₁₁ N ₃ O	CH ₅ N ₃ ·HCl	C ₈ H ₁₄ O ₃
Molecular Weight	153.18 g/mol	95.53 g/mol	158.19 g/mol
Appearance	White to off-white solid	White crystalline solid	Colorless liquid
Melting Point	246-248 °C	~185 °C	N/A
Boiling Point	269.8±23.0 °C (Predicted)	N/A	185-187 °C
CAS Number	73576-32-6	50-01-1	7149-48-6

Synthesis Reaction Protocol

The synthesis of **2-Amino-6-isopropylpyrimidin-4-ol** is based on the classical pyrimidine synthesis involving the condensation of a β -ketoester with guanidine.

2.1. Reaction Scheme

The overall reaction is a cyclocondensation where guanidine reacts with ethyl isobutyrylacetate in the presence of a strong base, such as sodium ethoxide, to form the pyrimidine ring.



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Caption: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol.**2.2. Materials and Reagents**

- Guanidine hydrochloride ($\text{CH}_5\text{N}_3\cdot\text{HCl}$)
- Ethyl isobutyrylacetate ($\text{C}_8\text{H}_{14}\text{O}_3$)
- Sodium metal (Na) or Sodium ethoxide ($\text{C}_2\text{H}_5\text{ONa}$)
- Anhydrous Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- 1 M Hydrochloric acid (HCl)
- Deionized water

2.3. Experimental Procedure

This protocol is adapted from established methods for similar pyrimidine syntheses.

- **Preparation of Sodium Ethoxide Solution:** In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of anhydrous ethanol. Carefully add 2.5 g (0.11 mol) of sodium metal in small pieces. Allow the sodium to react completely to form a solution of sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, use a commercially available sodium ethoxide solution.
- **Addition of Guanidine:** To the freshly prepared sodium ethoxide solution, add 5.25 g (0.055 mol) of guanidine hydrochloride. Stir the mixture for 15-20 minutes at room temperature.
- **Addition of β -Ketoester:** Slowly add 7.9 g (0.05 mol) of ethyl isobutyrylacetate to the mixture via the dropping funnel over 30 minutes.
- **Reaction Reflux:** Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** a. After the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting solid residue in a minimum amount of cold deionized water (~50 mL). d. Carefully adjust the pH of the aqueous solution to ~6-7 by the dropwise addition of 1 M HCl. This will cause the product to precipitate. e. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
- **Filtration and Drying:** a. Collect the white precipitate by vacuum filtration. b. Wash the solid with cold deionized water and then with a small amount of cold ethanol. c. Dry the product in a vacuum oven at 60 °C to a constant weight.

2.4. Quantitative Reaction Data

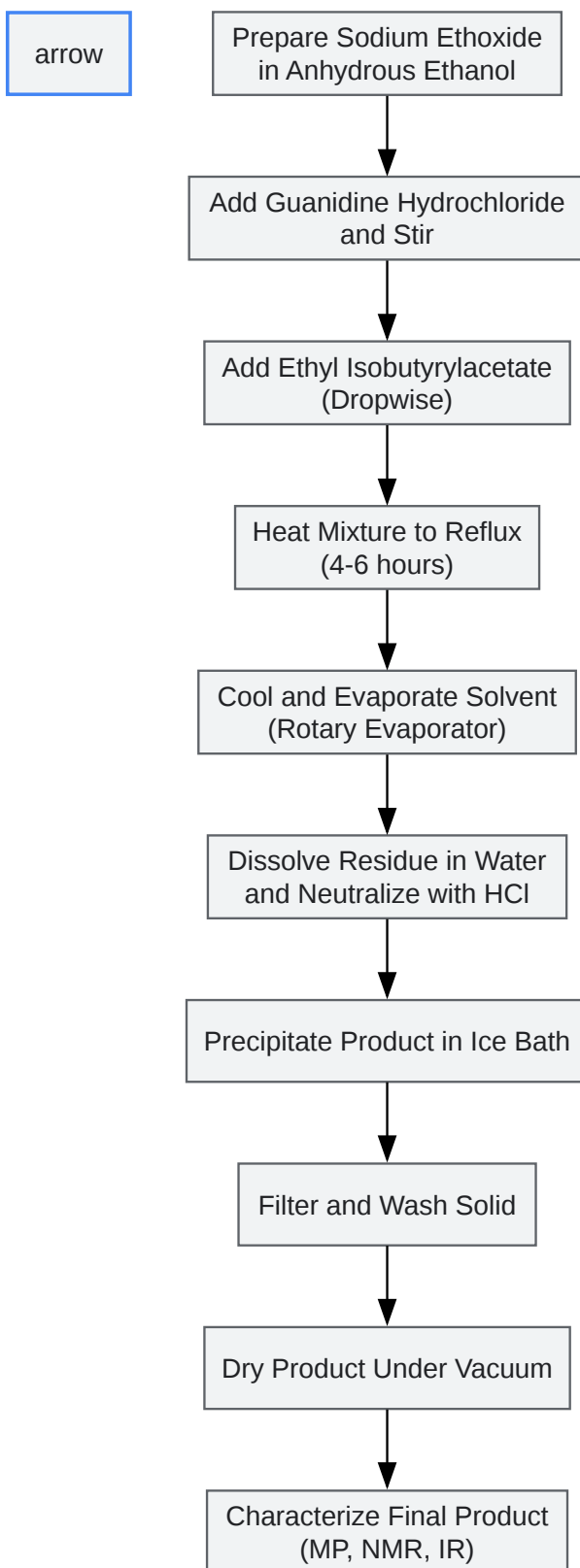
The following table summarizes typical parameters for this synthesis. Yields are based on analogous reactions reported in the literature.

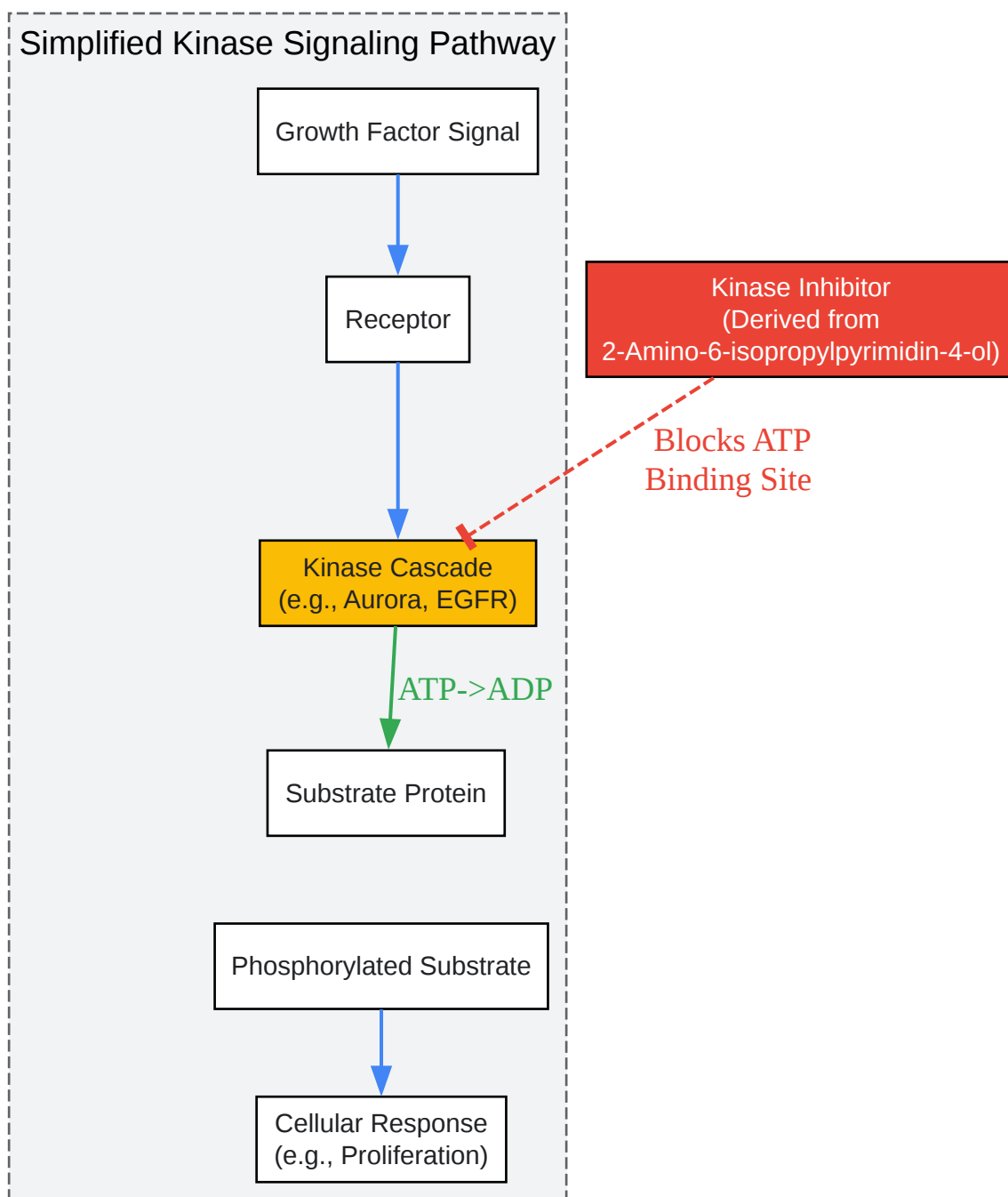
Table 2: Reaction Parameters and Typical Yield

Parameter	Value	Reference
Limiting Reagent	Ethyl Isobutyrylacetate	-
Molar Ratio	1.1 : 1 (Guanidine HCl : Ketoester)	-
Base	Sodium Ethoxide (2.2 eq)	-
Solvent	Anhydrous Ethanol	-
Reaction Temperature	~78 °C (Reflux)	-
Reaction Time	4 - 6 hours	-
Typical Yield	85 - 95%	[1]

Experimental Workflow and Logic

The synthesis follows a logical sequence of steps from preparation to final product characterization.





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References

- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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